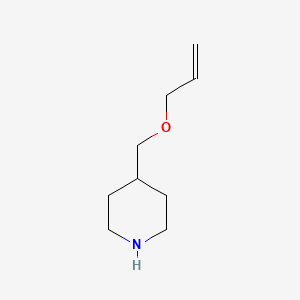

4-(Allyloxymethyl)piperidine

Description

4-(Allyloxymethyl)piperidine is a piperidine derivative characterized by a six-membered heterocyclic ring containing one nitrogen atom, substituted at the 4-position with an allyloxymethyl group (–CH₂–O–CH₂–CH=CH₂). The allyl ether moiety introduces electron-rich, unsaturated bonds, enhancing its utility in click chemistry and cross-coupling reactions, while the piperidine scaffold provides a rigid framework often exploited in medicinal chemistry for its pharmacokinetic properties, such as improved bioavailability and target binding affinity .

The compound’s synthesis typically involves nucleophilic substitution or etherification reactions, where the hydroxyl group of 4-(hydroxymethyl)piperidine reacts with allyl bromide or similar reagents under basic conditions. Its applications span organic synthesis intermediates, ligand design for catalysis, and bioactive molecule development, particularly in neurological and antimicrobial therapeutics .

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

4-(prop-2-enoxymethyl)piperidine |

InChI |

InChI=1S/C9H17NO/c1-2-7-11-8-9-3-5-10-6-4-9/h2,9-10H,1,3-8H2 |

InChI Key |

JWJYUFXQGCFSJG-UHFFFAOYSA-N |

SMILES |

C=CCOCC1CCNCC1 |

Canonical SMILES |

C=CCOCC1CCNCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The allyloxymethyl group in 4-(Allyloxymethyl)piperidine balances moderate lipophilicity (LogP ~1.8–2.2) with sufficient water solubility, making it favorable for drug delivery .

- Fluorinated analogs like 4-(3-Fluorobenzyl)piperidine exhibit higher LogP values (2.5–3.0), enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Hydroxymethylated derivatives (e.g., 4-(Hydroxymethyl)piperidin-2-one) prioritize solubility over lipophilicity, ideal for intravenous formulations .

Unique Advantages of 4-(Allyloxymethyl)piperidine :

- Reactivity : The allyl ether enables participation in thiol-ene click reactions, facilitating bioconjugation .

- Versatility : Intermediate steric bulk allows adaptability in binding to diverse enzyme pockets (e.g., proteases, kinases) .

- Safety Profile : Lower toxicity compared to halogenated analogs (e.g., fluorobenzyl derivatives) due to absence of metabolic byproducts like HF .

Critical Analysis of Research Findings

- Contradictions : While hydroxylated derivatives (e.g., 4-(Hydroxymethyl)piperidin-2-one) prioritize solubility, their reduced lipophilicity limits CNS applications compared to allyloxymethyl or fluorinated analogs .

- Gaps: Limited in vivo data exist for 4-(Allyloxymethyl)piperidine’s pharmacokinetics. Studies comparing its metabolic stability with methylallyl or benzyl derivatives are needed.

- Innovation Potential: Structural hybridization with pyrimidine (as in ) or triazole () rings could enhance target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.